molecular formula C7H3ClN2O4S B1517742 2-Cyano-4-nitrobenzene-1-sulfonyl chloride CAS No. 1099632-44-6

2-Cyano-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1517742
CAS No.: 1099632-44-6
M. Wt: 246.63 g/mol
InChI Key: NAWVUPGDAJHBOX-UHFFFAOYSA-N
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Description

2-Cyano-4-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClN2O4S. It is characterized by a benzene ring substituted with a cyano group at the 2-position, a nitro group at the 4-position, and a sulfonyl chloride group at the 1-position. This compound is known for its utility in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 2-cyanobenzene followed by chlorosulfonation. The reaction conditions require careful control of temperature and the use of specific reagents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and controlled environments to maintain the purity and yield of the product. The process may also include purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-nitrobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of iron (Fe) or tin (Sn) in acidic conditions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or other oxidized products.

  • Reduction: Formation of amines or other reduced derivatives.

  • Substitution: Formation of sulfonamides or other substituted products.

Scientific Research Applications

2-Cyano-4-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. It finds applications in:

  • Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Cyano-4-nitrobenzene-1-sulfonyl chloride is similar to other nitro-substituted benzene derivatives, such as 2-nitrobenzenesulfonyl chloride and 2-cyano-5-nitrobenzene-1-sulfonyl chloride. its unique combination of cyano and nitro groups, along with the sulfonyl chloride functionality, sets it apart in terms of reactivity and application.

Comparison with Similar Compounds

  • 2-Nitrobenzenesulfonyl chloride

  • 2-Cyano-5-nitrobenzene-1-sulfonyl chloride

Properties

IUPAC Name

2-cyano-4-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-2-1-6(10(11)12)3-5(7)4-9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWVUPGDAJHBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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